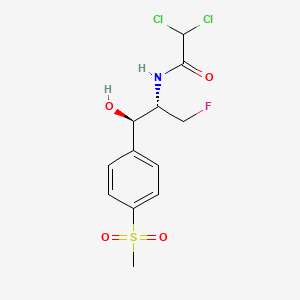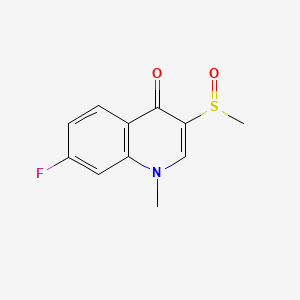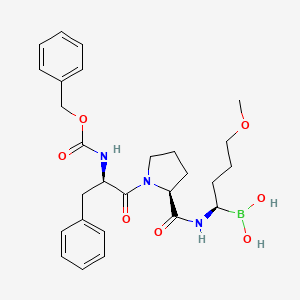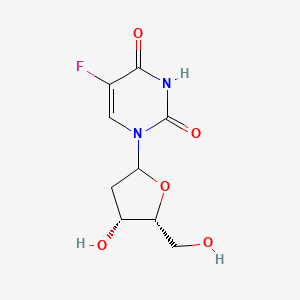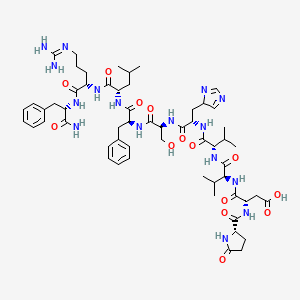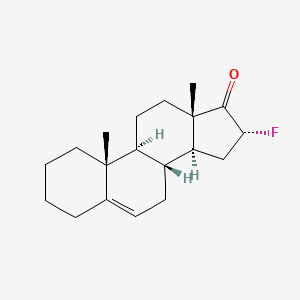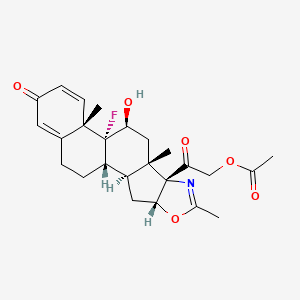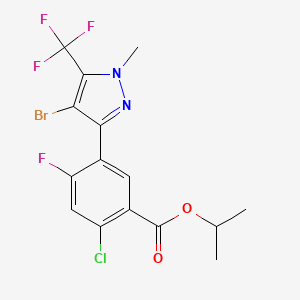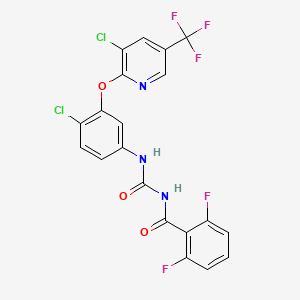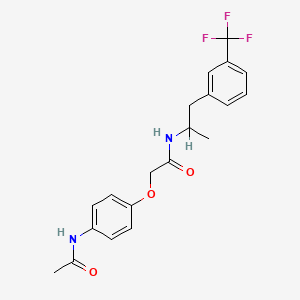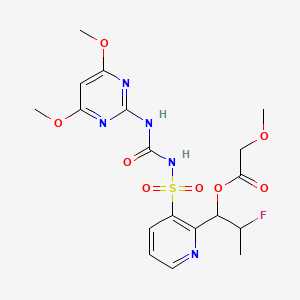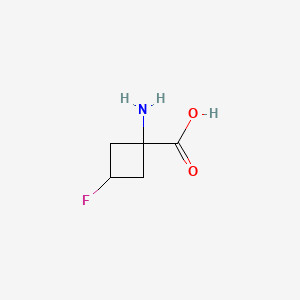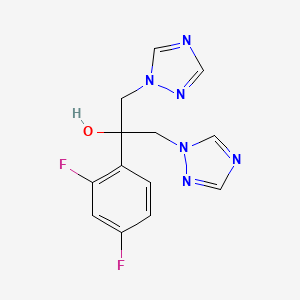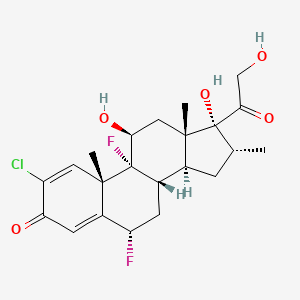
Halometasone
Overview
Description
Halometasone is a potent synthetic tri-halogenated corticosteroid for topical application. It possesses pronounced anti-inflammatory, antiexudative, antiepidermoplastic, antiallergic, and antipruritic properties .
Synthesis Analysis
A method for synthesizing this compound from ethyl dichloroflumethasone by one step has been disclosed. Under the condition that inert gas is introduced, ethyl dichloroflumethasone, which is taken as a raw material, reacts with methanol, which is taken as a solvent, by one step to obtain this compound under the action of alkali .
Molecular Structure Analysis
This compound has a molecular formula of C22H27ClF2O5 and a molar mass of 444.90 g·mol−1 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 444.9 and a chemical formula of C22H27ClF2O5 .
Mechanism of Action
Target of Action
Halometasone is a potent synthetic tri-halogenated corticosteroid . Its primary targets are the glucocorticoid receptors present in the cells . These receptors play a crucial role in the regulation of inflammatory responses in the body .
Mode of Action
Upon application, this compound binds to the glucocorticoid receptors, leading to changes in gene transcription . This binding inhibits the release of various cytokines, which are proteins that mediate and regulate immune and inflammatory responses .
Biochemical Pathways
The binding of this compound to glucocorticoid receptors affects several biochemical pathways. It may depress the formation, release, and activity of endogenous chemical mediators of inflammation such as kinins, histamine, liposomal enzymes, and prostaglandins . This is achieved through the induction of phospholipase A2 inhibitory proteins, also known as lipocortins .
Result of Action
The anti-inflammatory, anti-allergic, antipruritic (anti-itch), and vasoconstrictive actions of this compound result in a reduction of symptoms associated with inflammatory skin conditions . For instance, it has been used effectively in the treatment of conditions like chronic psoriasis vulgaris and non-infected acute eczematous dermatoses .
Action Environment
The action and efficacy of this compound can be influenced by various environmental factors. For example, the condition of the skin at the application site can affect the absorption of the drug. Damaged or inflamed skin may absorb more medication than healthy skin, potentially increasing the risk of systemic side effects. The use of occlusive dressings can also increase the absorption of the drug .
Safety and Hazards
Halometasone is harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer. Precautions include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClF2O5/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3/t10-,11+,12+,15+,17+,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXMRPUKBWXVHE-MIHLVHIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C(=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClF2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048382 | |
| Record name | Halometasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50629-82-8 | |
| Record name | Halometasone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50629-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halometasone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050629828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halometasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13728 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Halometasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Halometasone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOMETASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J69Z9UU41Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Halometasone and what is its mechanism of action?
A1: this compound is a potent synthetic trihalogenated corticosteroid used topically for its anti-inflammatory and antipruritic properties. While its exact mechanism of action is not fully elucidated, like other corticosteroids, it is believed to exert its effects by binding to intracellular glucocorticoid receptors. [] This binding leads to a cascade of downstream events, including the inhibition of pro-inflammatory cytokine production, reduction of vascular permeability, and suppression of inflammatory cell migration to the site of inflammation.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C22H25ClF2O5, and its molecular weight is 454.88 g/mol.
Q3: Is there any information on the spectroscopic data of this compound available in the research?
A3: The provided research papers primarily focus on the clinical applications and efficacy of this compound. Detailed spectroscopic data, such as NMR or IR spectra, are not discussed in these studies.
Q4: How stable is this compound in topical formulations?
A4: this compound, when formulated in a cream base, has demonstrated long-term stability. Studies involving long-term use of this compound ointment (up to 103 days) showed no signs of degradation or reduced efficacy. []
Q5: Are there any specific formulation strategies mentioned to enhance the stability of this compound?
A5: Research indicates that incorporating specific protecting agents like polyethylene glycol fatty acid esters, higher fatty alcohol sulfates, or higher fatty alcohol glucosides can further improve the stability of this compound formulations and prevent degradation of the active ingredient during storage. []
Q6: What skin conditions has this compound been studied for?
A6: Research demonstrates the efficacy of this compound in treating a variety of dermatological conditions, including:
- Eczema: Atopic dermatitis [, , ], chronic eczema [, , , ], hand eczema [], infant eczema [], perianal eczema [], and occupational contact dermatitis [].
- Psoriasis: Plaque psoriasis [, , ], psoriasis vulgaris [, ].
- Other conditions: Vitiligo [, , , , , , , , , , ], alopecia areata [, ], bullous pemphigoid [], port wine stain birthmarks [], neurodermatitis [, ], scabies nodule [], and pamoplantar keratodermia eczema [].
Q7: Is this compound more effective when combined with other treatments?
A7: Numerous studies have explored the efficacy of this compound in combination with other therapies:
- Combination therapy demonstrated increased efficacy in treating: chronic eczema with Asiaticoside ointment [] and Compound Glycyrrhizin [], infant eczema with Paeonol Ointment [], vitiligo with Qu-Bai tincture [], NB-UVB phototherapy [, , ], Simiao pill [], Calcipotriol [, , ], and Compound Angelica Tincture [], alopecia areata with SNMC [], anus eczema with He-Ne laser [], and neurodermatitis with UV ion spray [].
- This compound combined with Fusidic acid cream showed greater efficacy in treating subacute or chronic eczema compared to this compound alone. []
- For plaque psoriasis, a sequential therapy of this compound and Calcipotriol cream demonstrated superior results compared to Calcipotriol alone. []
Q8: What are the typical treatment regimens for this compound?
A8: While specific treatment regimens should be determined by a healthcare professional, research indicates the following:
- Frequency: this compound cream is often applied twice daily. [, , , , , , ]
- Duration: Treatment duration can vary depending on the condition and its severity. Studies have evaluated treatment periods ranging from 2 weeks to 3 months. [, , , , , , , , ]
Q9: What is known about the safety and tolerability of this compound?
A9: Research consistently highlights the good safety profile of this compound:
- Well-tolerated: this compound has been well tolerated in various patient populations, including children and infants. [, ]
- Low incidence of adverse effects: Studies report a low occurrence of side effects, with most being mild and transient, such as temporary itching or burning sensation at the application site. [, , ]
- No serious adverse events: Notably, no severe adverse events attributed to this compound have been reported in the provided research. []
Q10: Is there information available on the pharmacokinetics of this compound from the research?
A10: The provided research primarily focuses on clinical efficacy and safety. Detailed pharmacokinetic data, such as absorption, distribution, metabolism, and excretion (ADME) profiles, are not extensively discussed in these studies.
Q11: Are there any studies on the systemic absorption of this compound after topical application?
A11: While not extensively studied in the provided research, one study investigating the effects of this compound cream on serum cortisol levels suggests that high dosages (≥20 g daily for 14 days) may temporarily reduce endogenous cortisol production, indicating a potential for systemic absorption with prolonged high-dose use. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



